7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate
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Overview
Description
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl acetate with cyclohexanecarboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized coumarin derivatives .
Scientific Research Applications
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-oxo-2H-chromen-4-yl acetic acid
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
Uniqueness
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanecarboxylate moiety differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .
Properties
Molecular Formula |
C23H22O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C23H22O4/c1-15-12-19-22(18(14-21(24)26-19)16-8-4-2-5-9-16)20(13-15)27-23(25)17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3 |
InChI Key |
XUGKEMONFLQTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C4CCCCC4 |
Origin of Product |
United States |
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